![molecular formula C20H23NO2S B14366442 Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- CAS No. 90280-11-8](/img/structure/B14366442.png)
Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications. The compound is characterized by the presence of a diphenylmethylsulfinyl group attached to the acetyl moiety, which is further connected to the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- typically involves multiple steps. One common method includes the following steps:
Formation of Diphenylmethylsulfinyl Acetate: This can be achieved by reacting diphenylmethylsulfinyl chloride with acetic acid under basic conditions.
Coupling with Piperidine: The diphenylmethylsulfinyl acetate is then coupled with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
Diphenylmethylsulfinyl Acetate: A precursor in the synthesis of the compound.
Piperidine Derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]- is unique due to the presence of the diphenylmethylsulfinyl group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
90280-11-8 |
|---|---|
Molekularformel |
C20H23NO2S |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-benzhydrylsulfinyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H23NO2S/c22-19(21-14-8-3-9-15-21)16-24(23)20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2 |
InChI-Schlüssel |
WPRKIUSSRLTAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CS(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


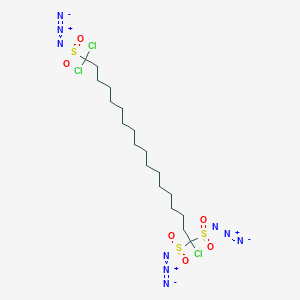
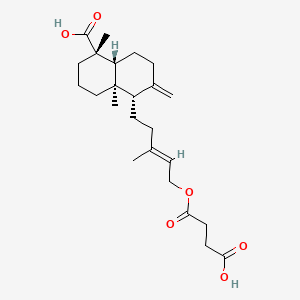
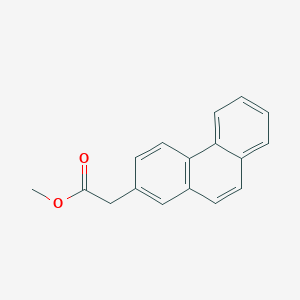
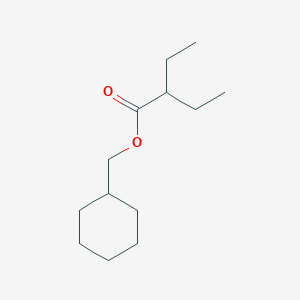
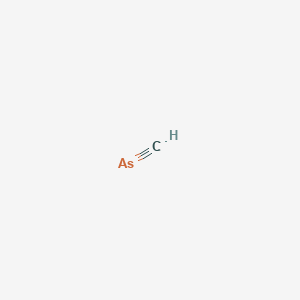
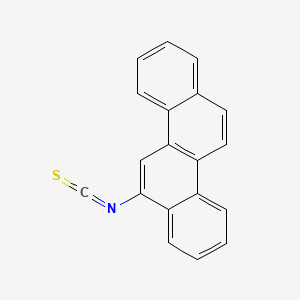
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
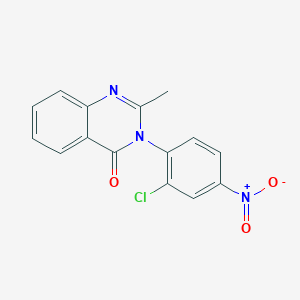
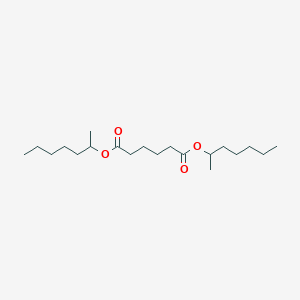

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
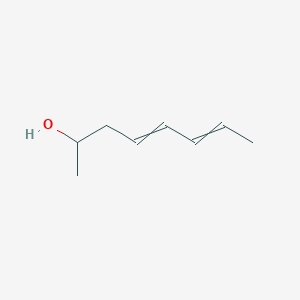
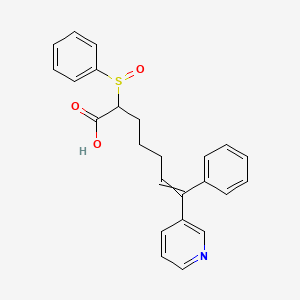
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
